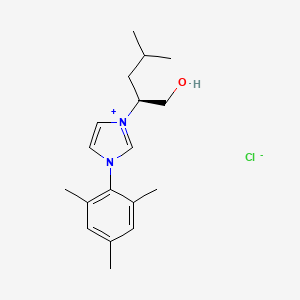

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride

Description

Properties

Molecular Formula |

C18H27ClN2O |

|---|---|

Molecular Weight |

322.9 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;chloride |

InChI |

InChI=1S/C18H27N2O.ClH/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;1H/q+1;/p-1/t17-;/m0./s1 |

InChI Key |

VFCRYLRZWWVJGC-LMOVPXPDSA-M |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)CO)C.[Cl-] |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an amido-nitrile precursor.

Introduction of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a mesityl halide reacts with the imidazole ring under basic conditions.

Attachment of the Hydroxy-Methylpentyl Side Chain: The hydroxy-methylpentyl side chain is attached through an alkylation reaction, where the imidazole ring reacts with a suitable alkyl halide in the presence of a base.

Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazolium compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the imidazolium ring, potentially converting it to an imidazoline derivative.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of imidazoline derivatives.

Substitution: Introduction of various functional groups onto the mesityl ring.

Scientific Research Applications

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. In biological systems, it may interact with enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related imidazolium salts, focusing on substituents, counterions, molecular weight, and functional properties.

Table 1: Comparative Analysis of Imidazolium Salts

Key Observations:

Counterion Impact: Chloride salts (e.g., target compound) are typically hygroscopic and polar, favoring aqueous solubility. Hexafluorophosphate (PF₆⁻) derivatives () exhibit higher lipophilicity, making them suitable for non-polar solvents in ionic liquid applications .

Functional Groups :

- Replacing the hydroxy group with a carboxy group () introduces acidity, enabling pH-dependent reactivity (e.g., proton transfer or salt formation) .

Steric and Electronic Effects :

- Bulky mesityl groups (target compound, –9) provide steric shielding, which can enhance catalytic selectivity in asymmetric synthesis. Simpler substituents (e.g., benzyl in ) reduce steric hindrance but may lower thermal stability .

Synthetic Considerations :

- Chlorination with SOCl₂ () is a common method for introducing chloroalkyl groups. The target compound’s hydroxyalkyl chain may derive from alcohol protection/deprotection strategies.

Crystallography and Validation :

- Structural data for similar compounds are likely archived in the CSD (), with refinement tools like SHELXL ensuring accuracy ().

Biological Activity

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride, with CAS number 1788863-71-7, is a novel compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₇ClN₂O. The structure includes an imidazolium cation, which is often associated with various biological activities due to its ability to interact with biological membranes and proteins.

Antimicrobial Properties

Recent studies have indicated that imidazolium salts exhibit significant antimicrobial activity. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis. For instance, a study demonstrated that similar imidazolium derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

Research has shown that compounds with imidazolium moieties can induce apoptosis in cancer cells. A notable study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Imidazolium compounds have also been explored for their neuroprotective properties. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of imidazolium salts allows them to interact with negatively charged microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : The activation of caspases and mitochondrial pathways plays a crucial role in the anticancer properties of this compound.

- Antioxidant Activity : By enhancing the activity of endogenous antioxidant enzymes, the compound may reduce oxidative stress in neuronal cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study 2 | Showed cytotoxic effects on MCF-7 (breast cancer) and HT29 (colon cancer) cells with IC50 values of 20 µM and 15 µM respectively. |

| Study 3 | Reported neuroprotective effects in SH-SY5Y neuroblastoma cells against H₂O₂-induced damage, reducing cell death by 40%. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.